molecular formula C16H28N2O4 B5148829 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate

1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate

Cat. No. B5148829
M. Wt: 312.40 g/mol
InChI Key: LFFHRIGZHIDTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate, also known as CP 55940, is a synthetic cannabinoid compound that was first synthesized in 1974. It is a potent agonist of both the CB1 and CB2 cannabinoid receptors, and has been extensively studied for its potential medical applications.

Mechanism of Action

1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors, which are primarily found in the central nervous system and immune system, respectively. This leads to the modulation of various signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is its potency and selectivity for the CB1 and CB2 receptors, allowing for precise modulation of these pathways in experimental settings. However, its potent effects can also make it difficult to study in vivo, and its potential for abuse and toxicity must be carefully considered.

Future Directions

There are numerous potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940, including the development of novel therapeutic applications, the investigation of its effects on various signaling pathways, and the optimization of synthesis methods to improve scalability and yield. Additionally, further studies on its potential for abuse and toxicity may be warranted to fully understand the risks associated with its use.

Synthesis Methods

1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is typically synthesized through a multistep process involving the reaction of various starting materials, including piperazine, cyclohexanone, and isopropyl bromide. The final product is obtained in the form of a white crystalline powder, which is then purified through recrystallization.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various conditions such as chronic pain, multiple sclerosis, and epilepsy.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.C2H2O4/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-4,13-14H,5-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFHRIGZHIDTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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